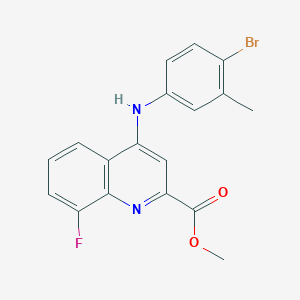
Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate" is a quinoline derivative, which is a class of compounds known for their fluorescent properties and applications in biochemistry and medicine. Quinoline derivatives, such as aminoquinolines, are of interest due to their potential as antioxidants and radioprotectors .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions with aminobenzoic acids or their esters. For instance, 2-chloro-4-methylquinolines can react with 2-aminobenzoic acid or ethyl 4-aminobenzoate to yield new quinoline derivatives . Additionally, the Skraup reaction and the Rosenmund-von Braun reaction are methods used to synthesize and functionalize quinoline compounds, as seen in the synthesis of 8-methylquinoline-5-carboxylic acid and its derivatives . The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles demonstrates the versatility of synthetic approaches to quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . Single-crystal X-ray diffraction is a powerful tool for determining the crystal structure of synthesized compounds, as demonstrated by the characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, which can be studied in the side chain of quinoline carboxylic acids and their nitriles . The intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, can lead to the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, indicating the potential for complex transformations involving quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be characterized using a range of analytical techniques. Elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy are commonly employed to characterize these compounds . The crystal structure and space group parameters obtained from single-crystal X-ray diffraction provide insights into the solid-state properties of these molecules .
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Fluoroquinolones, a major class of antibacterial agents, show great therapeutic potential. Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate belongs to this class. A study by Kuramoto et al. (2003) highlights the synthesis of similar compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This compound's structure-activity relationship indicates its potent antibacterial activity comes from a combination of specific groups and atoms, including Cl, Br, or a methyl group (Kuramoto et al., 2003).
Anticancer Properties
- The search for effective anticancer agents has led to the exploration of quinoline derivatives. Fang et al. (2016) conducted a study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds exhibited significant antitumor activities against various cancer cell lines, with some showing potency comparable to 5-fluorouracil. One compound, in particular, showed the ability to arrest cancer cells in specific stages and induce apoptosis (Fang et al., 2016).
Fluorescent Properties and Sensory Applications
- Quinoline derivatives are known for their efficient fluorescence and are widely used in biochemistry and medicine. For instance, novel quinoline-based magnetic nanosensors have been developed for the detection of zinc ions in aqueous solutions, demonstrating high sensitivity and selectivity. These sensors show enhanced fluorescent intensity upon complexation with zinc ions, highlighting their potential in biochemical applications (Pourfallah & Lou, 2018).
Mecanismo De Acción
Target of Action
The compound “Methyl 4-((4-bromo-3-methylphenyl)amino)-8-fluoroquinoline-2-carboxylate” contains a quinoline moiety, which is a common structural motif in many pharmaceuticals and biologically active molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific target of this compound would depend on the precise arrangement of its functional groups and the biological context in which it is used.
Propiedades
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-8-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-10-8-11(6-7-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYZMCHYRIRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)
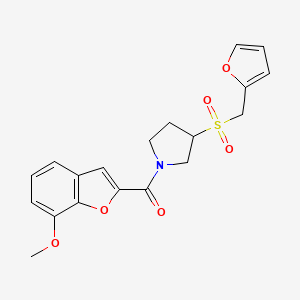
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)
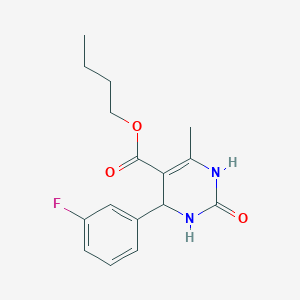
![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

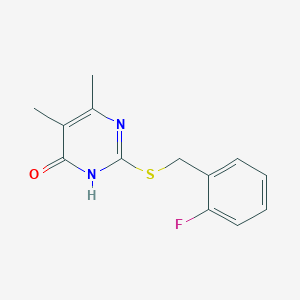
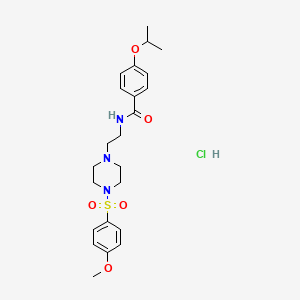
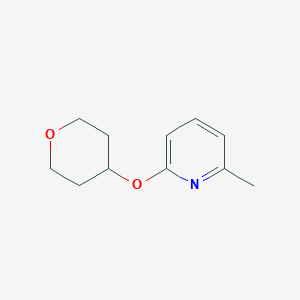
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
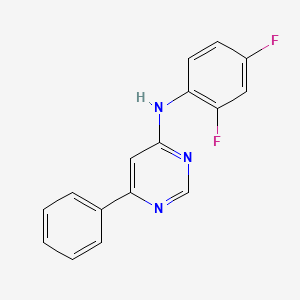
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)